molecular formula C18H27N3O3S2 B349228 2-[2-[(11,11-Dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol CAS No. 903860-82-2

2-[2-[(11,11-Dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol

Cat. No.: B349228
CAS No.: 903860-82-2
M. Wt: 397.6g/mol
InChI Key: VNKQKWJTHZHVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a pyrano ring and substituted with an isopropylsulfanyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol, typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for such complex compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to yield dihydropyrimidine derivatives.

    Substitution: The amino group on the thienopyrimidine core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[2-(isopropylsulfanyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol apart is its unique combination of a thienopyrimidine core with a pyrano ring and an isopropylsulfanyl group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

903860-82-2

Molecular Formula

C18H27N3O3S2

Molecular Weight

397.6g/mol

IUPAC Name

2-[2-[(11,11-dimethyl-4-propan-2-ylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C18H27N3O3S2/c1-11(2)25-17-20-14-12-10-24-18(3,4)9-13(12)26-15(14)16(21-17)19-5-7-23-8-6-22/h11,22H,5-10H2,1-4H3,(H,19,20,21)

InChI Key

VNKQKWJTHZHVQV-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C

Canonical SMILES

CC(C)SC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C

Origin of Product

United States

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